N-((1-(thiophen-3-yl)cyclopentyl)methyl)-2-(m-tolyl)acetamide
Description
N-((1-(Thiophen-3-yl)cyclopentyl)methyl)-2-(m-tolyl)acetamide is a synthetic acetamide derivative characterized by a cyclopentylmethyl-thiophene core and an m-tolylacetamide side chain.
Properties
IUPAC Name |
2-(3-methylphenyl)-N-[(1-thiophen-3-ylcyclopentyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NOS/c1-15-5-4-6-16(11-15)12-18(21)20-14-19(8-2-3-9-19)17-7-10-22-13-17/h4-7,10-11,13H,2-3,8-9,12,14H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTHESJOBUYWOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC2(CCCC2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Thiazoline Derivatives (MAO Inhibitors)
Example Compound: N-[1-(((3-phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide (4a)
- Structural Differences : Replaces thiophene with a thiazole ring and introduces a p-tolyl substituent.
- Bioactivity : Targets MAO enzymes, implicated in neurodegenerative diseases. The absence of thiophene in 4a may reduce aromatic interactions compared to the target compound.
Cyclobutane-Based Acetamides
Example Compound : 2-[(1S,3S)-3-Acetyl-2,2-dimethylcyclobutyl]-N-(m-tolyl)acetamide
- Structural Differences : Cyclobutyl group replaces cyclopentyl-thiophene; stereochemistry (1S,3S) enhances rigidity.
- Crystallography : Exhibits N–H···O and C–H···O hydrogen bonds, stabilizing the crystal lattice. The target compound’s thiophene may disrupt similar interactions, altering solubility.
- Synthesis: Derived from pinonic acid, a terpene precursor, highlighting cost-effective chiral synthesis vs. the target’s synthetic route.
Thiophene-Tetrazole Hybrids
Example Compound : N-(2-(1H-tetrazol-5-yl)-5-(m-tolyl)thiophen-3-yl)acetamide (3b)
- Structural Differences : Tetrazole substituent replaces cyclopentylmethyl group.
- Physical Properties : Higher melting point (190–191°C vs. ~180°C estimated for the target) due to tetrazole’s polarity.
- Bioactivity : Tetrazole’s bioisosteric mimicry of carboxylates may enhance binding to metalloenzymes, unlike the target’s neutral cyclopentyl group.
Dichlorophenyl-Thiazole Acetamides
Example Compound : 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Structural Differences : Thiazole replaces thiophene; dichlorophenyl group increases electronegativity.
- Crystallography : Exhibits N–H···N hydrogen bonds forming 1-D chains. The target’s thiophene may engage in weaker C–H···S interactions, affecting packing stability.
- Bioactivity : Dichlorophenyl groups enhance antimicrobial activity, whereas the m-tolyl group in the target may prioritize CNS permeability.
Complex Therapeutic Acetamides
Example Compound : Goxalapladib (CAS-412950-27-7)
- Structural Differences : Trifluoromethyl biphenyl and naphthyridine moieties replace thiophene-cyclopentyl groups.
- Therapeutic Use : Targets atherosclerosis via lipoprotein-associated phospholipase A2 inhibition. The target’s simpler structure may lack this specificity but offers synthetic accessibility.
Research Implications
- Synthetic Accessibility : The target compound’s thiophene-cyclopentyl core balances synthetic complexity and aromatic functionality, contrasting with terpene-derived cyclobutane analogs or multi-step naphthyridine systems .
- Bioactivity Prediction : The m-tolyl group may enhance blood-brain barrier penetration compared to dichlorophenyl or tetrazole-containing analogs .
- Crystallographic Insights : Hydrogen bonding patterns in cyclobutane acetamides suggest that the target’s thiophene could reduce crystal stability but improve solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
